
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, more commonly known as EMEPMP, is a compound belonging to the class of organic compounds known as phenylpropene derivatives. It is composed of a benzene ring, two ethoxy groups and two methoxy groups attached to a propene chain. EMEPMP has been studied extensively due to its potential applications in various fields, such as organic synthesis, pharmaceuticals, and biochemistry.
作用机制
EMEPMP acts as an intermediate in various chemical reactions, such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. In the Wittig reaction, the phosphonium ylide reacts with the aldehyde or ketone to form an alkene, while in the Horner-Wadsworth-Emmons reaction, the organometallic reagent reacts with the aldehyde or ketone to form an alkene. Finally, in the Stork-Zhao reaction, the palladium-catalyzed coupling reaction forms an alkene from an aldehyde or ketone.
Biochemical and Physiological Effects
EMEPMP has been studied for its potential biochemical and physiological effects, but its effects are not yet fully understood. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation, and to alter the expression of certain genes, such as those involved in the biosynthesis of fatty acids and steroids. In addition, EMEPMP has been shown to have antioxidant and anti-inflammatory activities in vitro.
实验室实验的优点和局限性
EMEPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the various synthesis methods can be used to produce a range of different compounds. In addition, EMEPMP is relatively stable and can be stored for long periods of time without significant degradation. However, EMEPMP is also relatively expensive, and the various synthesis methods can be time-consuming and require specialized equipment.
未来方向
There are several potential future directions for research involving EMEPMP. One area of research is to further investigate its potential biochemical and physiological effects. In addition, further research could be done to investigate the potential applications of EMEPMP in the synthesis of various drugs and other compounds. Finally, research could be done to optimize the various synthesis methods for EMEPMP and to develop new synthesis methods.
合成方法
EMEPMP can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. The Wittig reaction is the most common method for synthesizing EMEPMP, and involves the use of a phosphonium ylide to form an alkene from an aldehyde or ketone. The Horner-Wadsworth-Emmons reaction involves the use of an organometallic reagent to create an alkene from an aldehyde or ketone. Finally, the Stork-Zhao reaction involves the use of a palladium-catalyzed coupling reaction to form an alkene from an aldehyde or ketone.
科学研究应用
EMEPMP has a wide range of applications in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, EMEPMP is used as a precursor in the synthesis of various other compounds, such as steroids, terpenoids, and alkaloids. In pharmaceuticals, EMEPMP is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antifungals, and antibiotics. In biochemistry, EMEPMP is used as a substrate in enzyme-catalyzed reactions, such as the biosynthesis of fatty acids and steroids.
属性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-10-6-4-8-14(17)12-13-16(19)15-9-5-7-11-18(15)20-2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPKKJIROVGNF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


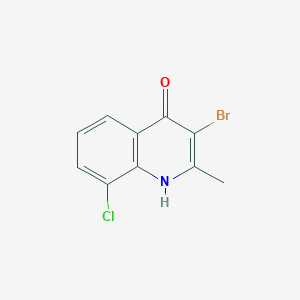

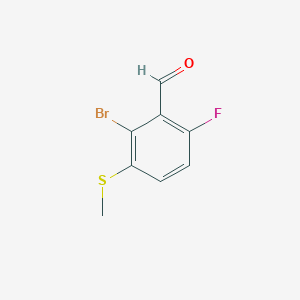

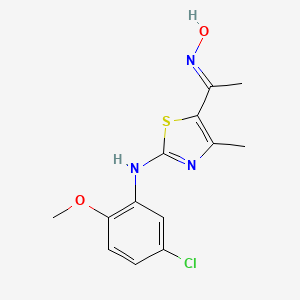
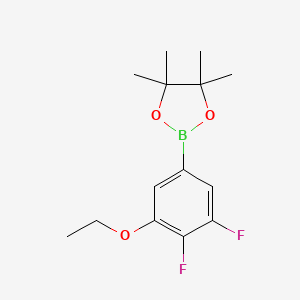
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
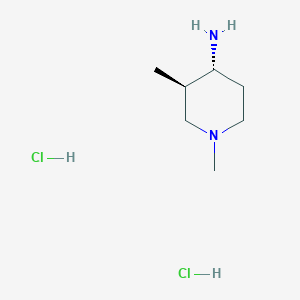
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
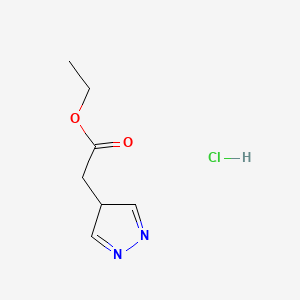
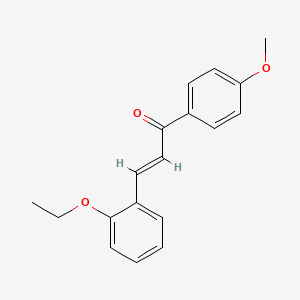
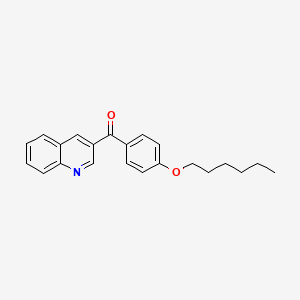
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)